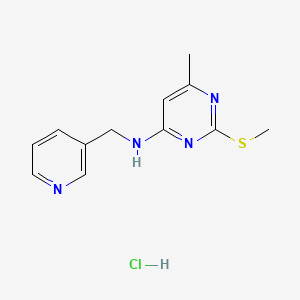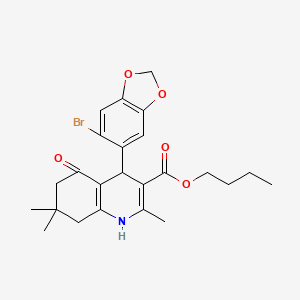
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide is a compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound, in particular, features two 4-chlorophenyl groups attached to the adamantane core, making it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation reaction between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution . This reaction sequence allows for the introduction of the 4-chlorophenyl groups onto the adamantane core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of the 4-chlorophenyl groups allows for substitution reactions, where the chlorine atoms can be replaced with other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers. Its rigid structure makes it valuable in the design of materials with specific mechanical properties.
Biology: The compound’s stability and unique structure make it a candidate for studying molecular interactions and biological pathways.
Medicine: Adamantane derivatives have been explored for their potential antiviral and antimicrobial properties. This compound may serve as a lead compound for drug development.
Industry: Its thermal stability and rigidity make it suitable for use in high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into particular binding sites, potentially inhibiting or modulating the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide can be compared with other adamantane derivatives such as:
1,3-bis(4-aminophenyl)adamantane: This compound features amino groups instead of chlorophenyl groups, leading to different reactivity and applications.
1,3-bis(3,5-dimethyl-4-aminophenyl)adamantane: The presence of methyl groups introduces additional steric hindrance and affects the compound’s properties.
1,3-bis(fluoro-aminophenyl)adamantane: The fluorine atoms significantly alter the electronic properties and reactivity of the compound. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other adamantane derivatives.
Eigenschaften
IUPAC Name |
1-N,3-N-bis(4-chlorophenyl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O2/c25-17-1-5-19(6-2-17)27-21(29)23-10-15-9-16(11-23)13-24(12-15,14-23)22(30)28-20-7-3-18(26)4-8-20/h1-8,15-16H,9-14H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBQHIFYPGJXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)

![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5125816.png)
![1-[5-(2,4-Dimethylphenoxy)pentyl]imidazole](/img/structure/B5125822.png)
![8-[2-[2-(2-Methylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B5125827.png)
![[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5125833.png)

![1-(3-methoxyphenyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5125859.png)
![5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B5125876.png)

![6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5125890.png)

